molecular formula C15H26O2 B1255018 Teucladiol

Teucladiol

Cat. No.: B1255018
M. Wt: 238.37 g/mol
InChI Key: ZNMYSAIHYWXIRW-AHDPXTMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teucladiol is a sesquiterpene natural product belonging to the guaiane class of compounds, specifically identified as 1α,5β-guai-10(14)-ene-4β,6β-diol . It is of significant interest in organic chemistry and natural product research. The compound has been a target in methodological synthetic studies, which have demonstrated its preparation via a short synthetic route featuring a key allylsilane ring-closing metathesis (RCM) and subsequent electrophilic desilylation strategy . This flexible synthetic approach highlights this compound's utility as a model system for developing new methodologies to construct exo-methylidenecycloalkanes, which are salient features in many terpenoid natural products . Researchers value this compound as a reference standard and a potential synthetic intermediate for exploring the chemical space of guaiane sesquiterpenes and related cyclic terpenes. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,3aR,7S,8R,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,8-diol

InChI

InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)13(12)14(11)16/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13+,14+,15-/m0/s1

InChI Key

ZNMYSAIHYWXIRW-AHDPXTMNSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=C)[C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O

Canonical SMILES

CC(C)C1CCC(=C)C2CCC(C2C1O)(C)O

Synonyms

1alpha,5beta-guai-10(14)-ene-4beta,6beta-diol
teucladiol

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation Methodologies for Teucladiol

Advanced Extraction and Purification Techniques for Teucladiol from Botanical Sources

This compound has been identified in several plant species, including Teucrium leucocladum, Caesalpinia pulcherrima, Cleome droserifolia, Azorella cryptantha, and Valeriana fauriei. nih.govresearchgate.netznaturforsch.comnih.govtsijournals.comnih.gov The initial step in isolating this compound typically involves extracting the plant material using various solvents, followed by a series of purification steps.

A common approach involves the exhaustive extraction of dried plant material with solvents such as ethanol (B145695) or water. For instance, the aerial parts of Cleome droserifolia were extracted by boiling distilled water, and the resulting aqueous extract was then sequentially partitioned with n-hexane, chloroform (B151607), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to yield different fractions. znaturforsch.com Similarly, the dried aerial parts of Lindera akoensis were extracted with 95% ethanol, and the crude extract was suspended in water before being partitioned with EtOAc and n-BuOH. mdpi.com

Further purification of the active or this compound-containing fractions often employs chromatographic methods. For example, the chloroform and ethyl acetate fractions from Cleome droserifolia were subjected to further purification. znaturforsch.com In the case of Azorella cryptantha, a chloroform/hexane (CH) extract was purified using column chromatography (CC) with a gradient elution of hexane, hexane-EtOAc, and EtOAc. tsijournals.com These techniques are essential to separate this compound from the complex mixture of other natural compounds present in the botanical source.

Spectroscopic and Spectrometric Approaches in this compound Structural Determination

The precise determination of this compound's chemical structure and stereochemistry relies heavily on a combination of advanced spectroscopic and spectrometric techniques. These methods provide critical data points that, when interpreted together, reveal the molecule's intricate architecture.

General spectroscopic methods used for this compound and related compounds include Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). researchgate.netznaturforsch.comresearchgate.netpsu.edusemanticscholar.orgresearchgate.net

NMR spectroscopy is a fundamental tool for elucidating the structure and relative configuration of this compound. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectra are routinely acquired. znaturforsch.comresearchgate.netpsu.edusemanticscholar.orgresearchgate.net

Advanced 2D NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for assigning signals and establishing connectivity between atoms. znaturforsch.comresearchgate.netsemanticscholar.orgnih.govmdpi.com For instance, the relative configuration of similar guaiane (B1240927) sesquiterpenes can be established by analyzing coupling constants in ¹H-NMR and correlations in NOESY spectra, which provide insights into spatial relationships between protons. nih.gov Comparison of the NMR data with those of known, closely related compounds is often employed to confirm structural assignments. researchgate.netresearchgate.net

Mass spectrometry is crucial for determining the molecular formula and understanding the fragmentation patterns of this compound. Techniques like High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Electron Ionization Mass Spectrometry (EI-MS) are commonly used. researchgate.netpsu.eduresearchgate.netnih.gov

The ESI-mass spectrum can reveal the molecular formula through the presence of characteristic ion peaks, such as the [M+Na]⁺ adduct. For a compound with the molecular formula C₁₅H₂₆O₂, an [M+Na]⁺ peak at m/z = 261 would be expected. nih.gov Analysis of fragmentation patterns in the mass spectrum provides valuable structural information by indicating how the molecule breaks apart, which can be correlated with specific functional groups and structural features. nih.govlibretexts.orgmdpi.comresearchgate.net

X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a crystalline compound. This technique has been employed to confirm the absolute configurations of this compound and related natural products. researchgate.netnih.govacs.orgresearchgate.net

Single-crystal X-ray diffraction analysis provides a direct visualization of the atomic arrangement in a crystal, allowing for the unambiguous assignment of chiral centers. acs.orgmdpi.comsoton.ac.uk While direct X-ray crystal structures of this compound itself are not always reported, its absolute configuration has been confirmed through this method, or through the synthesis and X-ray analysis of related compounds like iso-teucladiol and teuclatriol (B599451), which share structural similarities or are synthetic precursors/derivatives. nih.govresearchgate.netuni-regensburg.deacs.org

Chromatographic Methodologies for this compound Isolation and Purity Assessment

Chromatographic techniques are fundamental for both the isolation and purity assessment of this compound from crude plant extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Commonly utilized chromatographic methodologies include:

Column Chromatography (CC) : Often employed in initial purification steps, using various stationary phases (e.g., silica (B1680970) gel) and solvent gradients (e.g., n-hexane/ethyl acetate mixtures) to separate compounds based on polarity. znaturforsch.comtsijournals.commdpi.compsu.edu

Vacuum Liquid Chromatography (VLC) : A faster variant of column chromatography used for large-scale preliminary separations. znaturforsch.com

High-Performance Liquid Chromatography (HPLC) : Used for finer purification and purity assessment, especially semi-preparative HPLC, which allows for the collection of pure fractions. Different solvent systems (e.g., CH₂Cl₂/EtOAc, n-hexane/acetone) and column types (e.g., SB-C18) are selected based on the compound's properties. mdpi.comnih.gov

Sephadex LH-20 Column Chromatography : Often used for further purification of fractions, particularly for separating compounds based on molecular size and polarity. psu.edu

These chromatographic techniques are critical to obtain this compound in a highly pure form, which is essential for accurate spectroscopic characterization and any subsequent biological activity studies.

Biosynthetic Pathways and Enantioselective Formation of Teucladiol

Proposed Biosynthetic Precursors and Enzymatic Transformations in Teucladiol Formation

This compound, as a sesquiterpene, is biosynthesized from the universal C15 precursor, farnesyl pyrophosphate (FPP). wikipedia.org The formation of FPP itself is a fundamental process within the isoprenoid pathway, originating from the condensation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These C5 building blocks, IPP and DMAPP, are generated via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org

The general pathway for terpene biosynthesis involves the sequential addition of IPP units to DMAPP to form longer chain prenyl pyrophosphates. Specifically, DMAPP (C5) combines with one molecule of IPP (C5) to form geranyl pyrophosphate (GPP, C10). Subsequently, GPP condenses with another molecule of IPP to yield FPP (C15). wikipedia.org

Once FPP is formed, its cyclization to the characteristic guaiane (B1240927) sesquiterpene skeleton of this compound is catalyzed by a sesquiterpene synthase (cyclase). While the specific this compound synthase has not been explicitly detailed in the provided literature, sesquiterpene cyclases are known to catalyze the intricate folding and cyclization of FPP to generate a diverse array of sesquiterpene scaffolds. baranlab.org Following the initial cyclization, further enzymatic modifications, such as hydroxylation, are required to introduce the oxygen functionalities present in this compound. Oxygenated terpenoids often undergo such modifications through cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the terpene carbocycle. nih.gov this compound possesses two hydroxyl groups, specifically at the 4β and 6β positions on its guaiane skeleton, indicating precise enzymatic hydroxylation steps in its natural formation. nih.govresearchgate.net

The proposed biosynthetic precursors are summarized in the table below:

Compound NamePubChem CIDRole in Biosynthesis
Isopentenyl Pyrophosphate (IPP)1195C5 building block for isoprenoids. wikipedia.org
Dimethylallyl Pyrophosphate (DMAPP)647C5 starter unit, isomerized from IPP. wikipedia.orgctdbase.orgnih.govmcw.edu
Geranyl Pyrophosphate (GPP)445995C10 intermediate, formed from IPP and DMAPP.
Farnesyl Pyrophosphate (FPP)445713C15 direct precursor to all sesquiterpenes, including this compound. wikipedia.org

Stereochemical Control Mechanisms in this compound Biosynthesis

The biosynthesis of terpenoids, including this compound, is characterized by its remarkable stereochemical precision. nih.gov Nature's enzymatic machinery, particularly terpene cyclases, plays a crucial role in dictating the absolute stereochemistry of these complex molecules. These enzymes efficiently guide the cyclization of acyclic precursors like FPP, leading to the formation of specific enantiomers. nih.govnih.gov

While detailed mechanistic insights into the specific stereochemical control exerted by the this compound biosynthetic enzymes are not extensively documented in the provided search results, the general principles of terpene biosynthesis apply. The precise folding of the flexible FPP substrate within the active site of the sesquiterpene synthase ensures that carbocationic intermediates are generated and rearranged in a highly controlled manner. This directed reaction cascade ultimately leads to the formation of a single, defined stereoisomer of the guaiane skeleton. Subsequent hydroxylation steps, likely catalyzed by specific oxygenases (e.g., cytochrome P450s), also exhibit high regio- and stereoselectivity, ensuring the correct placement and orientation of the hydroxyl groups on the this compound structure. The isolation of this compound as a specific enantiomer in nature, with its defined (1S,3aR,7S,8R,8aR) configuration, is a direct consequence of these enzyme-controlled stereoselective processes. nih.gov

In the context of chemical synthesis, the enantioselective synthesis of this compound has been achieved, which was instrumental in determining its absolute configuration. researchgate.netnih.govacs.orgnih.govnih.gov A key step in one such chemical synthesis involved an aldol (B89426) addition that established three stereochemical relationships in a single step with high diastereoselectivity (≥10:1), demonstrating the challenge and importance of stereocontrol for this molecule. acs.orgnih.govresearchgate.netacs.orgescholarship.org This highlights the sophisticated control mechanisms that must be at play in the natural biosynthetic pathway.

Synthetic Chemistry of Teucladiol and Its Analogues

Total Synthesis Strategies for Teucladiol

The general retrosynthetic plan for this compound involves disconnecting the molecule to a ketone precursor, which can be formed via a ring-closing olefin metathesis of a diene intermediate. acs.org This diene itself is assembled through a highly diastereoselective aldol (B89426) reaction, which serves as a cornerstone of the synthetic sequence. acs.orgacs.orgnih.gov

Ring-Closing Metathesis (RCM) in this compound Skeletal Construction

A flexible and powerful strategy for the construction of the characteristic bicyclo[5.3.0]decane skeleton of this compound is the use of Ring-Closing Metathesis (RCM). acs.orgnih.gov Specifically, an allylsilane ring-closing metathesis is employed to form the central seven-membered ring of the guaiane (B1240927) core. acs.org This methodology is part of a broader strategy that combines allylsilane RCM with a subsequent electrophilic desilylation to generate exocyclic methylene (B1212753) groups, which are a common feature in many terpene natural products. acs.orgnih.gov The RCM reaction effectively stitches together the two ends of a diene precursor, creating the cycloheptane (B1346806) ring with high efficiency. acs.org The utility of RCM is further demonstrated by its application in the synthesis of related terpenes like poitediol, where it is used to construct eight-membered rings. acs.orgnih.gov

Key Synthetic Step Reaction Type Function in Synthesis Overall Yield of (±)-Teucladiol
Aldol AdditionCarbon-Carbon Bond FormationEstablishes three stereocenters with ≥10:1 diastereoselectivity. acs.orgacs.org28% (over 5 steps from cyclopentenone) acs.orgacs.orgnih.gov
Ring-Closing MetathesisCyclizationForms the seven-membered ring of the guaiane skeleton. acs.org
Electrophilic DesilylationAlkene FormationInstalls the exocyclic methylene group. acs.orgnih.gov

Enantioselective Approaches to this compound and its Stereoisomers

Target Molecule Synthetic Approach Number of Steps Overall Yield Key Feature
(±)-TeucladiolRacemic Total Synthesis5 (from cyclopentenone)28% acs.orgacs.orgHighly diastereoselective aldol reaction. acs.org
(–)-TeucladiolEnantioselective Synthesis516% acs.orgIncorporation of an enantiomerically enriched aldehyde. acs.org
(±)-Isothis compoundRacemic Total Synthesis5 (from cyclopentenone)21% acs.orgnih.govFluoride-mediated desilylation to control alkene position. acs.orgnih.gov

Semi-synthetic Modifications of this compound from Precursors

A comprehensive review of the current scientific literature indicates a primary focus on the de novo total synthesis of this compound. At present, there are no specific published reports detailing the semi-synthesis of this compound from naturally occurring precursors. Research efforts have been concentrated on establishing efficient total synthesis routes rather than modifying advanced natural intermediates.

Development of Synthetic Methodologies for this compound Derivatives and Analogues

The synthetic strategies developed for the total synthesis of this compound provide a robust foundation for the potential creation of derivatives and analogues. The flexibility of the route, particularly the modular nature of the aldol reaction and the RCM step, could theoretically allow for the introduction of structural variations. However, dedicated studies focused on the systematic development of synthetic methodologies to generate a library of this compound derivatives have not yet been reported in the peer-reviewed literature. The existing syntheses of related guaiane sesquiterpenes suggest that such modifications are feasible, but a specific research program for this compound analogues is not currently documented.

Structure Activity Relationship Sar Studies of Teucladiol Derivatives

Design and Synthesis of Teucladiol Analogues for SAR Elucidation

Influence of Stereochemistry and Substituent Variations on this compound's Biological Activities

This compound possesses a complex stereochemistry with multiple chiral centers. The spatial arrangement of these centers can significantly impact how the molecule interacts with biological targets. While the synthesis of both (±)-teucladiol and (-)-teucladiol has been reported, comparative biological activity data between these and other potential stereoisomers is not available. Furthermore, investigations into how the introduction, modification, or removal of substituents at various positions on the this compound ring system affects its biological activities have not been documented. Such studies are crucial for a complete understanding of its SAR.

Computational Chemistry and Molecular Modeling in this compound SAR Prediction

In modern drug discovery, computational chemistry and molecular modeling are invaluable tools for predicting the SAR of a compound before undertaking extensive synthetic work. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore modeling can provide insights into the potential interactions of a molecule with biological targets and guide the design of more potent analogues. A thorough search of the scientific literature did not yield any studies that have applied these computational methods to predict the SAR of this compound or its derivatives. The absence of such in silico studies further underscores the nascent stage of SAR exploration for this natural product.

Molecular and Cellular Mechanisms of Teucladiol S Biological Actions

Modulation of Intracellular Signaling Pathways by Teucladiol

This compound's biological effects are mediated through its capacity to modulate key intracellular signaling pathways, influencing a range of cellular functions.

Investigations of this compound's Effects on Kinase and Phosphatase Activities

This compound has been identified as a compound that interacts with Glycogen Synthase Kinase 3 beta (GSK3β) nih.govpeerj.com. GSK3β is a serine/threonine protein kinase involved in numerous cellular processes, including metabolism, transcription, and cell division. Its pharmacological inhibition is considered significant in the treatment of type 2 diabetes nih.govpeerj.com. While studies indicate this compound's interaction with GSK3β, specific inhibition or activation kinetics (e.g., IC50 values) for this compound on this enzyme have not been explicitly detailed in the available literature.

In the context of related compounds, Teuclatriol (B599451), another guaiane (B1240927) sesquiterpene structurally similar to this compound, has demonstrated significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Teuclatriol exhibited an IC50 value of 1.0 µg/mL for PTP1B inhibition researchgate.net. PTP1B is a phosphatase that plays a crucial role in regulating insulin (B600854) signaling, making its inhibition a target for diabetes treatment researchgate.net.

This compound's Influence on Transcription Factor Activation and Gene Expression

The interaction of this compound with signaling pathways, particularly the PI3K-AKT and insulin signaling pathways, suggests its influence on transcription factor activation and subsequent gene expression nih.govpeerj.com. These pathways are critical regulators of cellular responses, and their modulation can impact the activity of various transcription factors. For instance, the PI3K-AKT pathway is known to regulate the forkhead transcription factor FoxO nih.gov. Furthermore, inhibition of GSK3β, with which this compound interacts, can lead to the accumulation of β-catenin, a key component of the Wnt signaling pathway. This accumulation can, in turn, regulate the expression of downstream genes, including osteoblast-specific genes like Runx2 nih.gov. Bioactive compounds, in general, are recognized for their ability to act as inducers or inhibitors of gene expression, thereby influencing cellular activities and disease risk researchgate.net.

Analysis of this compound's Impact on Cell Cycle Progression and Apoptotic Pathways

While direct evidence for this compound's specific impact on cell cycle progression or apoptosis is limited, studies on a related compound, iso-teucladiol, provide insights into potential mechanisms within this chemical class. Iso-teucladiol has been shown to significantly increase the number of dead cells in Adriamycin (ADR)-treated human cervical cancer (HeLa) cells. This cell death-inducing activity is suggested to involve the inhibition of heat-shock protein 105 (Hsp105) expression researchgate.netmdpi.com. Hsp105 is a molecular chaperone that typically suppresses ADR-induced cell death through its anti-apoptotic functions researchgate.net. Therefore, the inhibition of Hsp105 by iso-teucladiol indicates a pro-apoptotic effect. General mechanisms of action for various natural products also include the induction of apoptosis and cell cycle arrest nih.govnih.gov. Additionally, GSK3 inhibition has been associated with macrophage apoptosis researchgate.net.

This compound's Interactions with Specific Enzymes and Receptors

This compound's biological actions are further characterized by its interactions with specific enzymes and receptors, influencing key metabolic processes.

Inhibition/Activation Kinetics of Enzymes by this compound (e.g., GSK3β, GLUT4)

As previously mentioned, this compound (TP40) interacts with GSK3β nih.govpeerj.com. However, detailed inhibition or activation kinetics for this compound on GSK3β are not explicitly available in the provided search results.

This compound (identified as compound C5) has been isolated from a chloroform (B151607) fraction of Cleome droserifolia that demonstrated significant insulin-like effects by stimulating basal glucose uptake in differentiated C2C12 skeletal muscle cells researchgate.net. This effect indicates an influence on glucose transporter 4 (GLUT4) translocation and subsequent glucose absorption. The chloroform fraction, containing this compound, showed an "insulin equivalent (IE)" of 2.0 ± 0.04 in stimulating glucose uptake, compared to an IE of 1.0 ± 0.03 for 100 nM insulin researchgate.net. This suggests that this compound contributes to the activation of GLUT4, which is a major protein responsible for transporting glucose into cells, and is a key target in the treatment of type 2 diabetes mellitus nih.govscispace.com. The mechanism of GLUT4 induction is linked to the insulin-stimulated PI3K/Akt signaling pathway nih.gov.

Table 1: Effects of this compound and Related Compounds on Enzyme Activity and Glucose Uptake

CompoundTarget/EffectMeasurementValueReference
This compoundGSK3βInteractionYes nih.govpeerj.com
This compoundGLUT4Glucose Uptake (C2C12 cells)Insulin Equivalent (IE) = 2.0 ± 0.04 (for fraction containing this compound) researchgate.net
TeuclatriolPTP1BInhibition (IC50)1.0 µg/mL researchgate.net

Structural Basis of this compound-Target Interactions

The structural characteristics of this compound have been determined using techniques such as ¹H and ¹³C NMR spectroscopy nih.govresearchgate.net. Beyond its intrinsic structure, computational methods like molecular docking have been employed to predict how this compound interacts with specific biological targets. For instance, molecular docking studies have been performed for this compound (PubChem CID 16046185) with Chitin syntheses (Chs) from Exophiala jeanselmei (PDB ID: 2MPK), a fungal protein. These studies predicted a binding energy of -6.64 Kcal/mol, indicating a favorable interaction. Such computational analyses provide insights into the potential binding modes and affinities of this compound with its targets at a molecular level, even in the absence of experimentally derived co-crystal structures with human proteins.

Table 2: Molecular Docking Data for this compound

CompoundPubChem CIDTarget Protein (PDB ID)Binding Energy (Kcal/mol)Reference
This compound16046185Chitin syntheses (2MPK)-6.64

Mechanistic Studies of this compound in Antioxidant Defense Systems

This compound has demonstrated direct involvement in antioxidant defense by acting as a scavenger of peroxynitrite (PN). Per ekb.egresearchgate.netoxynitrite is a highly reactive nitrogen species known to induce oxidative stress and cellular damage. While this compound is a constituent of plants with recognized antioxidant properties, such as Cleome droserifolia and Teucrium polium, spe researchgate.netpeerj.comcific detailed mechanisms of this compound's direct action on other reactive oxygen species (ROS) or its role in activating antioxidant pathways like Nrf2 are not explicitly elucidated in the current literature for the isolated compound.

Elucidation of this compound's Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory effects through its modulation of key inflammatory mediators and signaling pathways. Research indicates that this compound can inhibit the generation of prostaglandins (B1171923), which are produced via the cyclooxygenase-2 (COX-2) pathway, and leukotrienes, synthesized through the 5-lipoxygenase (5-LOX) pathway. Bot uni-freiburg.deh prostaglandins and leukotrienes are potent lipid mediators of inflammation. Furthermore, this compound has been observed to inhibit the release of β-hexosaminidase, an indicator of mast cell degranulation, suggesting a role in mitigating immediate inflammatory responses.

Be uni-freiburg.deyond its effects on enzymatic activities, this compound also influences the production of nitric oxide (NO) and the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. By uni.luinhibiting NO production and modulating NF-κB, this compound contributes to the reduction of pro-inflammatory factor synthesis, highlighting a central mechanism in its anti-inflammatory action.

Th uni.lue specific findings related to this compound's anti-inflammatory mechanisms are summarized in the table below:

Mechanism of ActionTarget/PathwayObserved Effect
Enzymatic InhibitionCyclooxygenase-2 (COX-2)Inhibition of prostaglandin (B15479496) generation uni-freiburg.de
Enzymatic Inhibition5-Lipoxygenase (5-LOX)Inhibition of leukotriene generation uni-freiburg.de
Mast Cell Stabilizationβ-hexosaminidase releaseInhibition of mast cell degranulation uni-freiburg.de
Signaling Pathway ModulationNitric Oxide (NO) productionInhibition of NO production uni.lu
Signaling Pathway ModulationNF-κB signaling pathwayInhibition of inflammatory factor production

uni.lu#### 6.5. Immunomodulatory Mechanisms Mediated by this compound

While this compound is isolated from plants known for their immunomodulatory properties, such as Salvia mirzayanii, dir researchgate.netect mechanistic studies specifically detailing this compound's immunomodulatory effects are limited in the available literature. For instance, a related compound, Teuclatriol, also isolated from Salvia mirzayanii, has shown a significant anti-proliferative effect on human activated-peripheral blood lymphocytes (PBLs) with an IC50 of 72.8 ± 5.4 µg/ml. How researchgate.netever, this specific quantitative data and direct mechanism are attributed to Teuclatriol, not this compound itself. Further research is needed to elucidate the precise immunomodulatory mechanisms mediated directly by this compound.

Mechanistic Insights into this compound's Anti-proliferative Effects in In Vitro Models

Current research on this compound's anti-proliferative effects in in vitro models lacks direct and specific mechanistic insights solely attributable to this compound. While this compound has been isolated from plants investigated for their cytotoxic properties, such as Cleome droserifolia, studies have indicated that other compounds isolated from these plants demonstrated significant cytotoxic activities against cancer cell lines like MCF7 and HCT116, rather than this compound itself. Sim nih.govacs.orgresearchgate.netilarly, in some broader reviews of natural products with antiproliferative effects, this compound is listed as a compound found in such plants, but the specific inhibitory concentration 50% (IC50) values or detailed mechanisms (e.g., induction of apoptosis, cell cycle arrest, or autophagy) are often attributed to other compounds or the plant extracts as a whole, not directly to isolated this compound. The nih.govrefore, comprehensive mechanistic data on this compound's standalone anti-proliferative effects in various in vitro cancer models remains to be fully elucidated.

Preclinical Pharmacological Investigations of Teucladiol in in Vitro and in Vivo Animal Models

Efficacy of Teucladiol in Various In Vitro Cell-Based Assays

Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated notable anti-proliferative and cytotoxic activities against several human cancer cell lines. Studies have shown its efficacy in inhibiting the growth of estrogen-responsive mammalian adenocarcinoma (MCF-7), estrogen non-responsive mammalian cancer (MDA-MB-435), and colon cancer (HCT116) cell lines. mdpi.comnih.gov Additionally, this compound has exhibited moderate anti-cancer activity on human breast cancer cell lines. dp.tech

The cytotoxic effects of this compound on these cell lines are summarized in the table below:

Cancer Cell LineObserved ActivitySupporting References
MCF-7 (Estrogen-responsive mam. ad.)Cytotoxic / Inhibitory mdpi.comnih.gov
MDA-MB-435 (Estrogen non-responsive)Cytotoxic / Inhibitory mdpi.com
HCT116 (Colon cancer)Cytotoxic / Inhibitory mdpi.comnih.gov
Human Breast Cancer Cell LinesModerate Anti-cancer dp.tech

Anti-inflammatory Efficacy in Cell Culture Models

While this compound is a constituent of several plants known for their anti-inflammatory properties, direct and specific research findings detailing the anti-inflammatory efficacy of isolated this compound in cell culture models are limited in the current literature. For instance, this compound has been identified as a component of Cleome droserifolia, a plant whose extracts possess anti-inflammatory activities. d-nb.infonetjournals.org Similarly, Teucrium polium, another plant containing this compound, has demonstrated anti-inflammatory effects in various studies. semanticscholar.orginternationalrasd.orgekb.eg However, these studies typically attribute the observed anti-inflammatory effects to the complex mixture of compounds within the plant extracts rather than isolating and quantifying the specific contribution of this compound. Some studies have investigated anti-inflammatory activities of compounds that include this compound, suggesting its involvement, but without providing isolated data for this compound itself. dp.techmdpi.comnih.gov

Evaluation of this compound's Biological Activity in In Vivo Animal Models

Studies in Models of Metabolic Disorders (e.g., Hyperglycemia)

This compound is a compound present in plants that have been traditionally used and scientifically investigated for their effects on metabolic disorders. For example, Teucrium polium extracts have shown hypoglycemic effects in animal models, including streptozotocin-induced hyperglycemic rats, where they demonstrated a decrease in blood glucose levels. impactfactor.orgpeerj.com Similarly, ethanolic extracts of Cleome droserifolia, which contain this compound, have been studied in alloxan-induced diabetic rats and exhibited hypoglycemic, hypolipidemic, and antioxidant effects, ameliorating hyperglycemia and oxidative stress. d-nb.inforesearchgate.netresearchgate.net However, these in vivo studies evaluate the effects of the entire plant extract, and detailed research specifically on the efficacy of isolated this compound in models of metabolic disorders like hyperglycemia is not widely available in the reviewed literature.

Anti-inflammatory Efficacy in Rodent Models

The anti-inflammatory effects of plants containing this compound have been evaluated in rodent models. For instance, ethanolic extracts of Teucrium polium have shown significant anti-inflammatory activity in α-carrageenan-induced paw edema in adult Sprague-Dawley rats. nih.gov This inhibition was accompanied by a modulated expression of inflammatory cytokines. nih.gov While this compound is a component of such extracts, direct in vivo studies focusing solely on the anti-inflammatory efficacy of isolated this compound in rodent models are not extensively documented. The observed effects in these animal studies are attributed to the complex synergistic actions of various phytochemicals present in the plant extracts.

Analytical and Bioanalytical Techniques for Teucladiol Research

Quantitative Determination of Teucladiol in Biological Matrices (Preclinical)

No validated methods for the quantification of this compound in plasma, tissue, or other biological matrices have been published.

Development of High-Throughput Screening Assays for this compound and its Analogues

There are no reports of high-throughput screening assays being developed or utilized specifically for this compound or its related analogues to assess biological activity or other properties.

Advanced Separation Techniques for this compound and Metabolite Profiling

There is no published information regarding the metabolic fate of this compound or the use of advanced separation techniques to profile its metabolites.

We will continue to monitor for new publications and will update this information as new research on this compound becomes available.

Interactions and Combinatorial Studies of Teucladiol

Synergistic and Antagonistic Effects of Teucladiol with Other Bioactive Compounds

The concept of synergy is particularly relevant in natural product research, where the combined effect of multiple compounds can be greater than the sum of their individual effects ethnobotanyjournal.org. Although specific studies detailing the synergistic or antagonistic effects of isolated this compound with other isolated bioactive compounds are limited, evidence from related compounds and plant extracts containing this compound offers insights.

One notable instance involves iso-teucladiol, an isomer of this compound. Research has demonstrated that iso-teucladiol significantly enhances the cell death-inducing activity of Adriamycin (doxorubicin) in human cervical cancer cells researchgate.net. This suggests a synergistic interaction where iso-teucladiol potentiates the cytotoxic effects of a well-known chemotherapeutic agent, even though iso-teucladiol alone did not exhibit significant anti-proliferative or cell death-inducing activity in these cells researchgate.net. This finding highlights the potential for this compound and its analogs to act as chemosensitizers, improving the efficacy of conventional treatments.

Another related compound, teuclatriol (B599451), also a guaiane (B1240927) sesquiterpene from Salvia mirzayanii, has been suggested to have a synergistic effect with spathulenol (B192435) in suppressing immune functions at higher concentrations researchgate.net. While this refers to teuclatriol and not directly to this compound, it indicates that compounds structurally similar to this compound can engage in synergistic interactions within a natural product matrix.

Conversely, the presence of various compounds in plant extracts can also lead to complex interactions that are not always synergistic. While not specifically linked to this compound, general observations in biofilm control studies involving plant extracts have noted instances where no additive or synergistic effects were observed, and in some cases, antagonistic effects were reported rsc.org. The volatile oil of Teucrium polium, a plant known to contain this compound, has been shown to exhibit a calcium antagonistic effect, indicating a direct antagonistic pharmacological action of the extract researchgate.net. However, this study did not isolate this compound as the sole contributor to this effect.

The complexity of polyherbal formulations, which are widely used in traditional medicine, is often attributed to the synergistic interplay of their active constituents ethnobotanyjournal.org. Teucrium polium extracts, containing this compound, are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties, which are likely a result of the combined action of numerous phytonutrients semanticscholar.orgresearchgate.netnih.govmdpi.com. The antioxidant activity of T. polium extract, for example, is hypothesized to stem from the synergistic effects of its various components operating through different antioxidant mechanisms semanticscholar.org.

The following table summarizes the observed synergistic effect of iso-teucladiol:

Compound 1Compound 2Biological EffectOutcomeReference
Iso-teucladiolAdriamycinCell death in human cervical cancer cellsSynergistic researchgate.net

Mechanistic Basis of Combinatorial Biological Activities Involving this compound

The mechanistic underpinnings of combinatorial biological activities involving this compound, particularly in the context of synergy, often relate to multi-target engagement and modulation of key cellular pathways.

For the observed synergy between iso-teucladiol and Adriamycin, the proposed mechanism involves the inhibition of heat-shock protein 105 (Hsp105) expression researchgate.net. Heat shock proteins (HSPs) are molecular chaperones that play crucial roles in protein folding, assembly, transport, and degradation, and are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy researchgate.net. By inhibiting Hsp105, iso-teucladiol may compromise the protective mechanisms of cancer cells, thereby increasing their susceptibility to DNA-damaging agents like Adriamycin researchgate.net. This suggests that iso-teucladiol acts as an Hsp105 inhibitor, a mechanism that could be exploited to enhance the efficacy of anticancer drugs and potentially reduce their required dosage, mitigating side effects researchgate.net.

The following table lists some compounds from Teucrium polium, including this compound, and their interaction with GSK3β, a key target in metabolic regulation:

Compound NameIdentified as (TP)Target ProteinPubChem CID (if applicable)Reference
4′,7-dimethoxy apigeninTP1GSK3β5281604 nih.gov
4′-O-methyl luteolinTP2GSK3β5320573 nih.gov
6-hydroxy luteolinTP3GSK3β5281604 nih.gov
AcacetinTP4GSK3β5280735 nih.gov
ApigeninTP5GSK3β5280804 nih.gov
CirsilineolTP7GSK3β160081 nih.gov
CirsiliolTP8GSK3β160081 nih.gov
CirsimaritinTP9GSK3β5320573 nih.gov
EupatorinTP10GSK3β5281604 nih.gov
IsoscutellareinTP11GSK3β5320573 nih.gov
JaceosidinTP12GSK3β5281604 nih.gov
LuteolinTP13GSK3β5280445 nih.gov
QuercetinTP14GSK3β5280343 nih.gov
20-O-acetyl teucrasiatinTP24GSK3βN/A nih.gov
CapitatinTP25GSK3βN/A nih.gov
Clerodane-6,7-dioneTP26GSK3βN/A nih.gov
(1R,6R,7R,8S,11R)-1,6-dihydroxy-4,11-dimethyl-germacran-4(5), 10(14)-dien-8,12-olideTP31GSK3βN/A nih.gov
PrunasinTP33GSK3β10762 nih.gov
This compound TP40 GSK3β 5318534 nih.gov
4β,6β-dihydroxy-1α,5β(H)-guai-9-eneTP41GSK3βN/A nih.gov
OplopanoneTP42GSK3β119864 nih.gov
LadaneinTP45GSK3βN/A nih.gov
SalvigeninTP46GSK3β5281604 nih.gov
5,3′,4′- trihydroxy-3,7-dimethoxyflavoneTP47GSK3βN/A nih.gov
JaranolTP48GSK3βN/A nih.gov

Beyond specific protein targets, the general mechanisms proposed for the cytotoxic and protective effects of natural products, including those found in plants containing this compound, involve diverse cellular processes. These include inducing cell death through apoptosis, necrosis, or autophagy, arresting the cell cycle, modulating signaling pathways such as PI3K/Akt and MAPK, inhibiting migration, invasion, and metastasis, antiangiogenesis, and targeting inflammation nih.govmdpi.com. While these mechanisms are broad, this compound, as a bioactive component, is likely to contribute to these effects, either directly or in combination with other compounds.

The ongoing research into the combinatorial effects and mechanistic basis of this compound and its related compounds underscores their potential in developing novel therapeutic strategies, particularly in areas like cancer treatment where multi-target approaches are increasingly recognized as beneficial.

Future Directions and Emerging Research Avenues for Teucladiol

Identification of Novel Biological Targets and Pathways for Teucladiol

The precise biological targets and signaling pathways modulated by this compound remain areas requiring extensive exploration. This compound, along with related compounds like teuclatriol (B599451), has been identified as a guaiane (B1240927) sesquiterpene with immunoinhibitory effects, demonstrating a significant anti-proliferative effect on human activated-peripheral blood lymphocytes. researchgate.netnih.gov Further studies are warranted to elucidate its exact mechanism of action as an immunomodulatory compound. researchgate.net

Research into Teucrium polium, a plant from which this compound has been isolated, suggests that compounds within this species may interact with key targets involved in activating the PI3K-AKT and insulin (B600854) signaling pathways. nih.govpeerj.com These interactions are particularly relevant in the context of type 2 diabetes mellitus, indicating a potential for this compound to influence metabolic processes. nih.govpeerj.com The presence of this compound in other medicinal plants like Salvia somalensis and Atractylodes lancea further underscores the need to investigate its molecular mechanisms of action across various biological systems. mdpi.comresearchgate.net

Innovations in this compound Total Synthesis and Analog Design for Enhanced Potency

Another significant innovation in this compound synthesis involves the use of allylsilane ring-closing metathesis (RCM) followed by S_E_′ electrophilic desilylation (allylsilane RCM/S_E_′) for constructing exo-methylidenecycloalkanes, a common feature in many terpenoid natural products. researchgate.netacs.org This strategy has been successfully applied in short syntheses of this compound, as well as related sesquiterpenes such as isothis compound, poitediol, and dactylol. researchgate.netacs.orgacs.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.net The ability to synthesize these complex natural products efficiently opens avenues for designing and synthesizing this compound analogs, which can be systematically evaluated to establish comprehensive structure-activity relationships (SARs) and potentially lead to compounds with improved biological activity. nih.govresearchgate.net

Exploration of Advanced Delivery Systems for this compound in Preclinical Models

The development of advanced delivery systems is essential for maximizing the therapeutic potential of natural compounds like this compound, especially if they exhibit low water solubility or poor bioavailability. Nanotechnology, in particular, offers promising solutions for enhancing drug solubility, improving permeability to target tissues, and enabling controlled or targeted release. researchgate.netresearchgate.netnih.govmdpi.com

Nanocarriers, including lipid, polymeric, and metallic nanoparticles, can be engineered to penetrate biological barriers and deliver therapeutic agents directly to affected areas, thereby improving drug stability, bioavailability, and retention while minimizing systemic adverse effects. nih.govmdpi.com For compounds with low water solubility, such as parviflorone D (another diterpenoid), nanotechnology has been shown to be a promising delivery system to enhance solubility and targeted delivery, leading to enhanced antiproliferative effects. researchgate.net Applying similar nanotechnological approaches to this compound in preclinical models could significantly improve its efficacy and expand its potential applications.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The integration of omics technologies, such as proteomics and metabolomics, is crucial for gaining a holistic understanding of this compound's effects on biological systems. These high-throughput approaches allow for the comprehensive investigation of protein expression profiles (proteomics) and metabolite changes (metabolomics) in response to this compound treatment. researchgate.netscispace.com

Proteomics can identify novel protein targets and pathways that are modulated by this compound, providing insights into its mechanism of action at a molecular level. For example, label-free quantitative proteomics has been used to compare proteomes in drug-resistant versus drug-sensitive cells, revealing proteins involved in drug resistance mechanisms and cell-cell interactions. nih.govnih.gov Similarly, metabolomics can reveal shifts in cellular metabolic pathways, offering a functional readout of this compound's impact on cellular processes. researchgate.netscispace.comnih.gov By applying these technologies, researchers can uncover the intricate molecular networks influenced by this compound, leading to a more profound understanding of its biological activities and potential therapeutic applications.

Biotechnological and Metabolic Engineering Approaches for Sustainable this compound Production

The traditional procurement of natural products from plants can be resource-intensive and subject to environmental variations. Biotechnological and metabolic engineering approaches offer sustainable alternatives for this compound production. Metabolic engineering aims to re-engineer microbial or plant biosynthetic pathways to produce desired compounds more efficiently and sustainably. nih.govgoogle.com

This strategy involves modifying microorganisms, such as Saccharomyces cerevisiae, to synthesize complex natural products like terpenoids. A notable example is the engineering of yeast for the production of artemisinin, an antimalarial compound, which has demonstrated the feasibility of large-scale, sustainable production of complex natural products through biotechnology. nih.gov Similarly, biotechnological exploration of transformed root cultures has shown potential for increasing the production of specialized plant metabolites. unige.it Applying these advanced engineering techniques to this compound biosynthesis could lead to a more reliable, cost-effective, and environmentally friendly supply of the compound for research and potential therapeutic development.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Teucladiol’s structural identity and purity?

To confirm this compound’s structure, employ Nuclear Magnetic Resonance (NMR) for stereochemical analysis, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%). Cross-reference spectral data with established databases or prior publications for consistency . For novel derivatives, include X-ray crystallography to resolve ambiguous configurations.

Q. How should researchers design initial bioactivity assays for this compound against microbial or cancer cell lines?

Use in vitro dose-response assays with positive/negative controls (e.g., standard antibiotics or chemotherapeutics). Optimize cell viability protocols (e.g., MTT assay) and validate results across multiple cell lines. Include solvent controls to rule out cytotoxicity from carriers like DMSO. Report IC50 values with 95% confidence intervals and statistical significance (p < 0.05) using ANOVA or t-tests .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow stepwise synthetic routes documented in peer-reviewed protocols, ensuring reproducibility. For novel pathways, detail reaction conditions (temperature, catalysts, solvents) and purification steps (column chromatography, recrystallization). Characterize intermediates via FT-IR and TLC. Purity must be ≥95% for pharmacological studies, verified by HPLC .

Q. How can researchers ensure the stability of this compound in different storage conditions?

Conduct accelerated stability studies under varying temperatures (4°C, −20°C, −80°C) and humidity levels. Analyze degradation products via LC-MS every 30 days for six months. Use inert atmospheres (argon/vacuum) for long-term storage. Document deviations in purity ≥5% as critical thresholds .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

Utilize molecular docking software (AutoDock Vina) for binding affinity predictions and QSAR models to estimate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for logP). Cross-check results against databases like PubChem or ChEMBL .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological efficacy be systematically resolved?

Perform a meta-analysis of published studies using PRISMA guidelines to identify heterogeneity sources (e.g., dosage variations, model organisms). Apply sensitivity analysis to exclude outliers and subgroup analyses for species-specific effects. Use Cochrane risk-of-bias tools to assess study quality .

Q. What experimental strategies address low bioavailability of this compound in in vivo models?

Optimize formulations using nanocarriers (liposomes, PLGA nanoparticles) or prodrug derivatization . Conduct pharmacokinetic studies (Cmax, Tmax, AUC) in rodent models. Compare oral, intravenous, and intraperitoneal routes. Use LC-MS/MS for plasma concentration quantification .

Q. How should researchers design a study to elucidate this compound’s mechanism of action at the molecular level?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Validate findings with CRISPR/Cas9 knockout models or siRNA silencing. Use surface plasmon resonance (SPR) for binding affinity measurements. Triangulate data with pathway enrichment tools like DAVID or STRING .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity of this compound?

Apply probit analysis for LD50 calculations and Benchmark Dose (BMD) modeling for low-dose risk assessment. Use Kaplan-Meier survival curves for chronic toxicity studies. Address censored data with Cox proportional hazards models. Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers validate the ecological relevance of this compound’s antifungal activity in field studies?

Design randomized block trials in agricultural settings, comparing this compound to commercial fungicides. Measure disease incidence (%) and crop yield over 2–3 growing seasons. Account for environmental variables (rainfall, soil pH) using multivariate regression. Include resistance monitoring via fungal ITS sequencing .

Methodological Notes

  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, assay data, and code in repositories like Zenodo or GitHub .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain institutional animal care committee approvals .
  • Conflict Resolution : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in bioactivity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.